molecular formula C20H19NO4 B12502457 3-[(3,4-dimethylphenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one

3-[(3,4-dimethylphenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one

Cat. No.: B12502457
M. Wt: 337.4 g/mol
InChI Key: GIERGRUJAQFOAX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxyquinolin-4-ol is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxyquinolin-4-ol typically involves the condensation of 3,4-dimethylbenzoyl chloride with 6,7-dimethoxyquinolin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxyquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxyquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxyquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylbenzoyl chloride
  • 6,7-Dimethoxyquinoline
  • Quinoline N-oxide derivatives

Uniqueness

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxyquinolin-4-ol is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it offers a distinct structure that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C20H19NO4/c1-11-5-6-13(7-12(11)2)19(22)15-10-21-16-9-18(25-4)17(24-3)8-14(16)20(15)23/h5-10H,1-4H3,(H,21,23)

InChI Key

GIERGRUJAQFOAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC)C

Origin of Product

United States

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